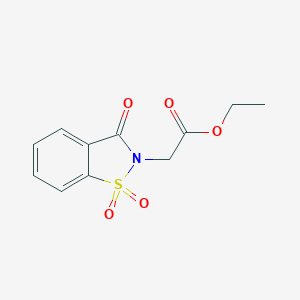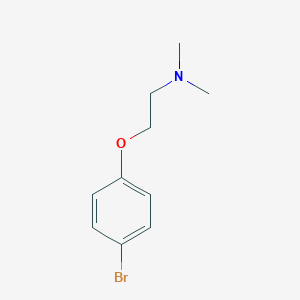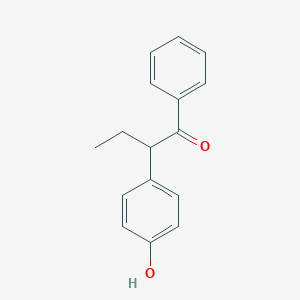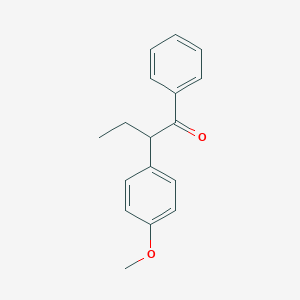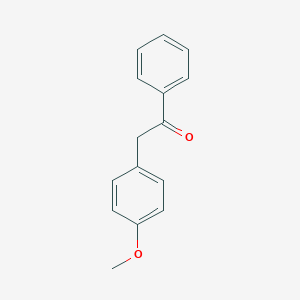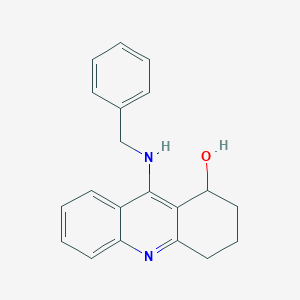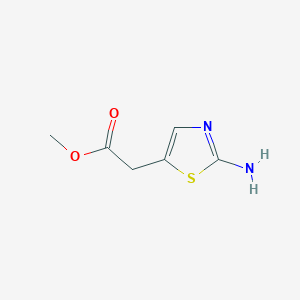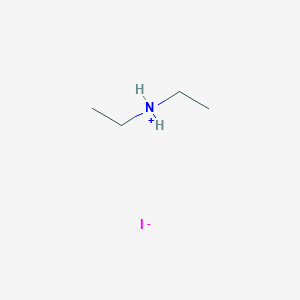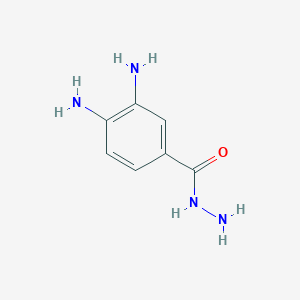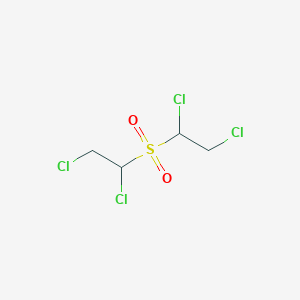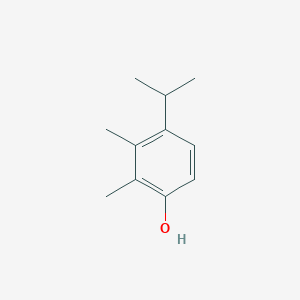
2,3-Dimethyl-4-propan-2-ylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MK 217 involves the reaction of 4-amino-1-hydroxybutylidene-1,1-bisphosphonic acid disodium salt with sodium hydroxide. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of MK 217 follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product. The compound is then purified and formulated into various dosage forms for clinical use .
Chemical Reactions Analysis
Types of Reactions
MK 217 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in MK 217, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in the reactions of MK 217 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of MK 217 depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of oxidized derivatives, while substitution reactions can yield various substituted analogs with potentially different biological activities .
Scientific Research Applications
MK 217 has a wide range of scientific research applications, including:
Mechanism of Action
MK 217 exerts its effects by inhibiting the activity of farnesyl diphosphate synthase, an enzyme involved in the mevalonate pathway. This inhibition leads to the disruption of osteoclast function, reducing bone resorption and increasing bone mass . The compound also induces apoptosis in osteoclasts, further contributing to its bone-protective effects .
Comparison with Similar Compounds
Similar Compounds
Risedronate: Another nitrogen-containing bisphosphonate with similar bone resorption inhibitory effects.
Ibandronate: A bisphosphonate used for the treatment of osteoporosis with a different dosing regimen.
Zoledronate: A potent bisphosphonate with a longer duration of action compared to MK 217.
Uniqueness
MK 217 is unique in its specific inhibition of farnesyl diphosphate synthase and its ability to significantly increase bone mass in a dose-dependent manner. Its efficacy in reducing bone resorption and preventing fractures has been well-documented, making it a valuable therapeutic agent in the management of osteoporosis .
Properties
CAS No. |
104174-70-1 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
2,3-dimethyl-4-propan-2-ylphenol |
InChI |
InChI=1S/C11H16O/c1-7(2)10-5-6-11(12)9(4)8(10)3/h5-7,12H,1-4H3 |
InChI Key |
CSXUXXZAYYNXHA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1C)O)C(C)C |
Canonical SMILES |
CC1=C(C=CC(=C1C)O)C(C)C |
Synonyms |
2,3-Xylenol,4-isopropyl-(6CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[1,3-oxazolidine-5,2'-adamantane]-2-one](/img/structure/B28319.png)
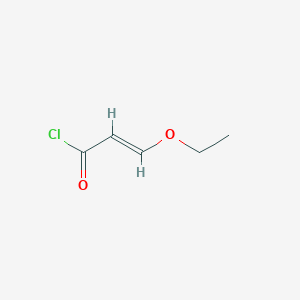
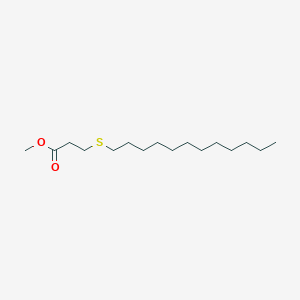
![2-[3-(3-Chlorophenyl)propyl]pyridine](/img/structure/B28324.png)
